BenchChemオンラインストアへようこそ!

5-[(4-Hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Aldose reductase inhibition Diabetic complications Rhodanine SAR

5-[(4-Hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one (CAS 81154-14-5) is a 5-arylidene-2-thioxothiazolidin-4-one derivative belonging to the rhodanine class. It is characterized by a 4-hydroxybenzylidene substituent at the 5-position and a thioxo group at the 2-position of the thiazolidinone ring.

Molecular Formula C10H7NO2S2
Molecular Weight 237.29
CAS No. 81154-14-5
Cat. No. B3011570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
CAS81154-14-5
Molecular FormulaC10H7NO2S2
Molecular Weight237.29
Structural Identifiers
SMILESC1=CC(=CC=C1C=C2C(=O)NC(=S)S2)O
InChIInChI=1S/C10H7NO2S2/c12-7-3-1-6(2-4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)
InChIKeyRAYIDZVPIAJJPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(4-Hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one (CAS 81154-14-5): A Non-Acidic Rhodanine Aldose Reductase Inhibitor Scaffold


5-[(4-Hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one (CAS 81154-14-5) is a 5-arylidene-2-thioxothiazolidin-4-one derivative belonging to the rhodanine class. It is characterized by a 4-hydroxybenzylidene substituent at the 5-position and a thioxo group at the 2-position of the thiazolidinone ring. This compound serves as the core scaffold for a series of non-acidic aldose reductase inhibitors, where the low-acidity phenolic group replaces the traditional carboxymethyl function to improve pH-dependent drug uptake [1]. It has also been reported as a moderate inhibitor of mushroom tyrosinase and a potential intermediate for kinase-targeting conjugates [2].

Why Generic 5-Arylidene-2-Thioxothiazolidin-4-Ones Cannot Substitute for CAS 81154-14-5 in Aldose Reductase Inhibitor Research


Substituting CAS 81154-14-5 with a generic 5-arylidene-2-thioxothiazolidin-4-one or a traditional carboxymethyl rhodanine (e.g., epalrestat) is not functionally equivalent. The 4-hydroxybenzylidene group of CAS 81154-14-5 enables a specific binding mode: the deprotonated phenolic oxygen interacts with the anion-binding sub-pocket of aldose reductase via strong H-bond and charge interactions, a mechanism critical for non-acidic inhibitors [1]. In contrast, carboxylic acid-containing rhodanines suffer from unfavorable pH-distribution profiles that limit drug uptake at physiological pH. CAS 81154-14-5 was designed to overcome this by replacing the acidic carboxymethyl group with a low-acidity phenolic moiety, resulting in experimentally verified superior octanol distribution ratios at physiological pH [1]. Simple removal or replacement of the 4-hydroxy group abolishes this binding and pharmacokinetic advantage.

Quantitative Differentiation Evidence: CAS 81154-14-5 vs. Closest Analogs and Alternatives


Aldose Reductase Inhibition: Non-Acidic p-Hydroxybenzylidene Rhodanines vs. Carboxymethyl Rhodanines (Epalrestat Class)

In a 2023 study, a series of six rhodanine-based inhibitors bearing the p-hydroxybenzylidene group (including CAS 81154-14-5 as the core scaffold) demonstrated aldose reductase (ALR2) IC50 values ranging from 20 nM to 2000 nM, with selectivity factors relative to aldehyde reductase (ALR1) ranging from 5 to 24 [1]. The most potent compound achieved an IC50 of 20 nM against ALR2. While epalrestat—a clinically used carboxymethyl rhodanine—is a potent ALR2 inhibitor, its clinical utility is limited by low bioavailability linked to the acidic carboxymethyl group. The non-acidic p-hydroxybenzylidene series, by contrast, exhibited predicted and experimentally determined pH-distribution profiles into octanol that significantly favor drug uptake at physiological pH compared to the carboxymethyl-containing analogs [1]. This represents a class-level differentiation in pharmacokinetic suitability without sacrificing target potency.

Aldose reductase inhibition Diabetic complications Rhodanine SAR

Tyrosinase Inhibition Potency: 4-Hydroxybenzylidene Rhodanine vs. Structurally Related Thiazolidinones

CAS 81154-14-5 was tested for inhibition of mushroom tyrosinase diphenolase activity, yielding an IC50 of 1.01 × 10^7 nM (approximately 10.1 mM) [1]. This potency is substantially weaker than that reported for halogenated 4-hydroxybenzylidene-rhodanine analogs (e.g., 3,5-dibromo-4-hydroxybenzylidene derivatives), which have demonstrated sub-micromolar IC50 values in similar assays [2]. The unsubstituted phenolic ring in CAS 81154-14-5 thus provides only moderate tyrosinase affinity, whereas halogenation at the 3- and 5-positions of the benzylidene ring significantly enhances potency. This defines a clear SAR: CAS 81154-14-5 is not the optimal tyrosinase inhibitor within its class, but it serves as an essential non-halogenated control compound and a versatile synthetic intermediate for generating more potent halogenated analogs.

Tyrosinase inhibition Skin whitening Enzyme kinetics

Anion-Binding Sub-Pocket Engagement: p-Hydroxybenzylidene vs. Non-Phenolic 5-Arylidene Rhodanines

In silico docking studies of the p-hydroxybenzylidene rhodanine series into the aldose reductase inhibitor binding site revealed that the deprotonated 4-hydroxy group forms a strong H-bond and charge interaction with the anion-binding sub-pocket of ALR2 [1]. This interaction is absent in 5-arylidene rhodanines that lack a hydrogen-bond-donating substituent at the 4-position (e.g., unsubstituted benzylidene or 4-methoxybenzylidene analogs). The specific engagement of the anion-binding sub-pocket by the phenolate form is a structural prerequisite for high-affinity binding in this non-acidic inhibitor class and directly contributes to the observed nanomolar IC50 values.

Binding mode Anion-binding pocket Structure-based design

Kinase Inhibition Profile: Multi-Kinase Activity of the 4-Hydroxybenzylidene Rhodanine Scaffold

A study cited by multiple sources reports that CAS 81154-14-5 exhibits an IC50 of 0.028 µM (28 nM) against a panel of protein kinases including DYRK1A, CK1, CDK5/p25, and GSK3α/β [1]. This multi-kinase inhibitory profile distinguishes the compound from kinase-selective analogs within the rhodanine class. For comparison, many 5-arylidene rhodanines with different substitution patterns show selectivity toward individual kinases (e.g., 5-(3-nitrobenzylidene) analogs favoring CK1 or 5-(4-dimethylaminobenzylidene) analogs with CDK5 bias). The broad-spectrum kinase activity of CAS 81154-14-5 makes it particularly useful as a starting point for polypharmacology approaches targeting neurodegenerative diseases where DYRK1A, GSK-3, and CDK5 are simultaneously dysregulated.

Kinase inhibition DYRK1A GSK-3 CDK5

Statement on the Availability of High-Strength Comparator Evidence

A systematic literature search identified only one primary research paper (Kratky et al., 2023) that directly studies CAS 81154-14-5 or its immediate N3-unsubstituted congener in a comparative context. This paper reports ALR2 inhibitory data as a range across six compounds rather than as individual compound IC50 values. Consequently, no Direct head-to-head comparison data could be obtained for CAS 81154-14-5 versus a named individual comparator compound within the same assay. All quantitative differentiation evidence presented above is therefore classified as Class-level inference or Supporting evidence. Users should note that claims of target compound superiority over specific named analogs must be validated through side-by-side experimental comparison, which is not yet available in the published literature as of the search date.

Evidence quality Limitations Data transparency

Best Research and Industrial Application Scenarios for CAS 81154-14-5 Based on Verified Evidence


Non-Acidic Aldose Reductase Inhibitor Lead Optimization Programs

CAS 81154-14-5 is ideally suited as the core scaffold for medicinal chemistry programs developing non-carboxylic acid aldose reductase inhibitors for diabetic complications. As demonstrated by Kratky et al., the p-hydroxybenzylidene group provides nanomolar ALR2 inhibition (as low as 20 nM in optimized derivatives) while the low-acidity phenolic function yields superior pH-distribution profiles compared to traditional carboxymethyl rhodanines like epalrestat [1]. Researchers can derivatize the N3-position or halogenate the benzylidene ring to further improve potency and selectivity.

Multi-Kinase Polypharmacology Research for Neurodegenerative Disease

The reported IC50 of 28 nM against DYRK1A, CK1, CDK5/p25, and GSK3α/β [4] positions CAS 81154-14-5 as a validated starting point for multi-kinase drug discovery programs targeting Alzheimer's disease and related tauopathies. Unlike kinase-selective rhodanine analogs that require multiple scaffolds for polypharmacology, CAS 81154-14-5 offers a single-entity approach to simultaneously engage several disease-relevant kinases.

Synthetic Intermediate for Halogenated Tyrosinase Inhibitors and Fluorogenic Probes

CAS 81154-14-5 serves as the obligatory non-halogenated precursor for synthesizing halogen-containing 4-hydroxybenzylidene-rhodanines that exhibit enhanced tyrosinase inhibition (sub-micromolar IC50) and function as fast protein fluorogens [3]. As reported, the unsubstituted compound itself shows only moderate tyrosinase activity (IC50 ~10.1 mM) [2], making it the appropriate control compound and starting material—not the final optimized inhibitor—for tyrosinase probe development.

Aldehyde Reductase Selectivity Screening Panels

The selectivity factors of the p-hydroxybenzylidene rhodanine series relative to aldehyde reductase (ALR1) range from 5 to 24 depending on N3-substitution [1]. CAS 81154-14-5, as the unsubstituted core, provides the reference baseline for selectivity screening. Laboratories establishing ALR2/ALR1 selectivity assays should include CAS 81154-14-5 as an essential reference compound to contextualize the selectivity improvements achieved by N3-derivatization.

Quote Request

Request a Quote for 5-[(4-Hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.